molecular formula C10H12ClNO2 B14060277 1-(2-Amino-4-methoxyphenyl)-1-chloropropan-2-one

1-(2-Amino-4-methoxyphenyl)-1-chloropropan-2-one

Cat. No.: B14060277
M. Wt: 213.66 g/mol
InChI Key: GOGHBVUFNRRVAW-UHFFFAOYSA-N
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Description

1-(2-Amino-4-methoxyphenyl)-1-chloropropan-2-one is an organic compound that features a unique combination of functional groups, including an amino group, a methoxy group, and a chloropropanone moiety. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-methoxyphenyl)-1-chloropropan-2-one typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-amino-4-methoxybenzaldehyde.

    Formation of Intermediate: The aldehyde is then subjected to a condensation reaction with chloroacetone in the presence of a base such as sodium hydroxide to form the intermediate 1-(2-amino-4-methoxyphenyl)-1-chloropropan-2-ol.

    Oxidation: The intermediate is oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-methoxyphenyl)-1-chloropropan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like ammonia (NH3), thiols (R-SH).

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Amines, thioethers.

Scientific Research Applications

1-(2-Amino-4-methoxyphenyl)-1-chloropropan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-methoxyphenyl)-1-chloropropan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. The chloropropanone moiety can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Amino-4,5-dimethoxyphenyl)-1-chloropropan-2-one
  • 1-(2-Amino-4-hydroxyphenyl)-1-chloropropan-2-one
  • 1-(2-Amino-4-methylphenyl)-1-chloropropan-2-one

Uniqueness

1-(2-Amino-4-methoxyphenyl)-1-chloropropan-2-one is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds that may have different substituents, such as hydroxyl or methyl groups, which can alter their chemical and biological properties.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

1-(2-amino-4-methoxyphenyl)-1-chloropropan-2-one

InChI

InChI=1S/C10H12ClNO2/c1-6(13)10(11)8-4-3-7(14-2)5-9(8)12/h3-5,10H,12H2,1-2H3

InChI Key

GOGHBVUFNRRVAW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)OC)N)Cl

Origin of Product

United States

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